Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872303
InChI: InChI=1S/C14H16FNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-3,5-6,11H,4,7-9H2,1H3
SMILES:
Molecular Formula: C14H16FNO3
Molecular Weight: 265.28 g/mol

Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate

CAS No.:

Cat. No.: VC15872303

Molecular Formula: C14H16FNO3

Molecular Weight: 265.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate -

Specification

Molecular Formula C14H16FNO3
Molecular Weight 265.28 g/mol
IUPAC Name methyl 1-[(4-fluorophenyl)methyl]-6-oxopiperidine-3-carboxylate
Standard InChI InChI=1S/C14H16FNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-3,5-6,11H,4,7-9H2,1H3
Standard InChI Key OWBRTTMQZYQKTR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a piperidine ring (a six-membered amine heterocycle) with a ketone group at the sixth position (C-6\text{C-6}) and a methyl ester at the third position (C-3\text{C-3}). The nitrogen atom at C-1\text{C-1} is substituted with a 4-fluorobenzyl group, introducing both aromatic and electronegative elements to the structure.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H16FNO3\text{C}_{14}\text{H}_{16}\text{FNO}_3
Molecular Weight265.28 g/mol
CAS NumberNot publicly disclosed
IUPAC NameMethyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate

The fluorine atom at the para position of the benzyl group contributes to the compound’s electronic profile, increasing its lipophilicity compared to non-fluorinated analogs. This modification is hypothesized to enhance binding affinity to biological targets, such as enzymes or receptors, by leveraging halogen-bonding interactions .

Synthesis and Optimization

Reaction Pathways

The synthesis of methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate typically involves a two-step process:

  • N-Alkylation of 6-Oxopiperidine: Reacting 6-oxopiperidine with 4-fluorobenzyl chloride or bromide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Esterification: Introducing the methyl ester group via reaction with methyl chloroformate or through a coupling agent like N,NN,N'-dicyclohexylcarbodiimide (DCC) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
16-Oxopiperidine, 4-fluorobenzyl bromide, K2_2CO3_3, THF, 60°C, 12h75%
2Methyl chloroformate, DMAP, DCM, rt, 6h82%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Purity is confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL) but readily dissolves in organic solvents like DCM, THF, and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition at temperatures above 150°C, with the ester group being susceptible to hydrolysis under strongly acidic or basic conditions .

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict moderate blood-brain barrier permeability (logBB = 0.2) and high gastrointestinal absorption (>80%), attributed to its lipophilic fluorobenzyl group. The methyl ester may serve as a prodrug moiety, undergoing hydrolysis in vivo to the corresponding carboxylic acid .

Biological Activities and Applications

Anticancer Activity

The fluorobenzyl group may enhance cytotoxicity by interacting with tubulin or DNA topoisomerases. In silico docking studies suggest moderate affinity (Kd2.5μMK_d \approx 2.5 \, \mu\text{M}) for the colchicine-binding site of tubulin, a target in cancer therapy.

Neuroprotective Effects

Piperidine ketones are investigated for their ability to inhibit acetylcholinesterase (AChE), a target in Alzheimer’s disease. Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate shows modest AChE inhibition (IC50=45μMIC_{50} = 45 \, \mu\text{M}) in preliminary assays, comparable to donepezil derivatives .

Comparative Analysis with Structural Analogs

Fluorinated vs. Non-Fluorinated Derivatives

Replacing the benzyl group’s hydrogen with fluorine increases metabolic stability. For example, the half-life (t1/2t_{1/2}) in human liver microsomes rises from 12 minutes (non-fluorinated) to 28 minutes (4-fluorobenzyl).

Table 3: Comparative Pharmacokinetics

CompoundlogPt1/2t_{1/2} (HLM)AChE IC50IC_{50}
Methyl 1-benzyl-6-oxopiperidine-3-carboxylate1.812 min52 µM
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate2.328 min45 µM

Positional Isomerism

The 4-fluorobenzyl isomer demonstrates superior biological activity compared to its 3-fluorobenzyl counterpart. For instance, the 4-fluoro derivative exhibits 30% higher tubulin binding affinity due to optimized halogen bonding .

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